molecular formula C25H28N6O B2939347 N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 946297-58-1

N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2939347
CAS No.: 946297-58-1
M. Wt: 428.54
InChI Key: VOINYRZUDFIMIF-UHFFFAOYSA-N
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Description

The structure features:

  • 1-Phenyl group at position 1, providing steric bulk and aromatic interactions.
  • 6-(4-Methylpiperidin-1-yl) at position 6, introducing a basic heterocyclic moiety that may enhance solubility and target binding.
  • N-(4-Ethoxyphenyl) at position 4, contributing electron-donating effects and moderate lipophilicity.

The molecular formula is inferred as C₂₅H₂₇N₇O, with a molar mass of ~441.5 g/mol.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-3-32-21-11-9-19(10-12-21)27-23-22-17-26-31(20-7-5-4-6-8-20)24(22)29-25(28-23)30-15-13-18(2)14-16-30/h4-12,17-18H,3,13-16H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOINYRZUDFIMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core

      Starting Materials: 4-chloropyrazolo[3,4-d]pyrimidine and phenylhydrazine.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C).

  • Substitution with 4-Methylpiperidine

      Starting Materials: The pyrazolo[3,4-d]pyrimidine intermediate and 4-methylpiperidine.

      Reaction Conditions: This step involves nucleophilic substitution, typically performed in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
  • Reduction

    • Reduction reactions can target the nitro groups (if present) or the pyrazolo[3,4-d]pyrimidine core, resulting in the corresponding amines or reduced heterocycles.
  • Substitution

    • The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines or reduced heterocycles.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several applications in scientific research:

  • Medicinal Chemistry

    • As a kinase inhibitor, it is studied for its potential in treating cancers and inflammatory diseases.
    • It is also explored for its role in modulating various signaling pathways involved in cell proliferation and apoptosis.
  • Biological Research

    • Used as a tool compound to study the function of specific kinases in cellular processes.
    • Helps in elucidating the mechanisms of drug resistance in cancer cells.
  • Industrial Applications

    • Potential use in the development of new pharmaceuticals.
    • May serve as a lead compound for the synthesis of more potent and selective kinase inhibitors.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves the inhibition of specific kinases. These kinases are enzymes that play crucial roles in signal transduction pathways, regulating various cellular activities such as growth, differentiation, and apoptosis. By binding to the ATP-binding site of these kinases, the compound prevents their activation, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Table 1: Substituent Comparison of Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives

Compound Name / ID Position 1 Substituent Position 6 Substituent Position 4 Substituent Molecular Formula Molar Mass (g/mol) Key Features
Target Compound Phenyl 4-Methylpiperidin-1-yl N-(4-Ethoxyphenyl) C₂₅H₂₇N₇O 441.5 Balanced lipophilicity, basic piperidine
1-(2,4-Dimethylphenyl)-N-(4-methylbenzyl)-... 2,4-Dimethylphenyl - N-(4-Methylbenzyl) - - Increased steric hindrance, lipophilic
N-Benzyl-1-(4-chlorophenyl)-... 4-Chlorophenyl - N-Benzyl - - Electron-withdrawing Cl, aromatic interactions
1-(4-Chlorobenzyl)-N-(2-methoxyethyl)-... 4-Chlorobenzyl - N-(2-Methoxyethyl) - - Polar methoxy group, enhanced solubility
6-[4-[(4-Ethylpiperazinyl)methyl]phenyl]-... - 4-[(4-Ethylpiperazinyl)methyl]phenyl N-[(1S)-1-Phenylethyl] C₂₇H₃₂N₆ 440.58 Extended piperazine chain, chiral center
N-[2-(4-Chlorophenyl)ethyl]-1-(3-methylphenyl)-... 3-Methylphenyl - N-[2-(4-Chlorophenyl)ethyl] C₂₀H₁₈ClN₅ ~375.8 Chlorophenethyl chain, moderate lipophilicity

Key Comparative Insights

Substituent Impact on Physicochemical Properties
  • Lipophilicity : The target compound’s 4-ethoxyphenyl group offers higher lipophilicity compared to 4-chlorophenyl () or 2-methoxyethyl () substituents. This may improve membrane permeability but reduce aqueous solubility .
  • Solubility: The 4-methylpiperidin-1-yl group (basic pKa ~8.5) enhances protonation-dependent solubility in acidic environments, contrasting with non-basic substituents like 4-methylbenzyl () .
Pharmacokinetic Considerations
  • Metabolic Stability : The ethoxy group in the target compound may slow oxidative metabolism compared to smaller alkoxy groups (e.g., methoxy in ) .
  • Blood-Brain Barrier Penetration : The 4-methylpiperidin-1-yl moiety (less polar than piperazine in ) could favor CNS penetration if required .

Biological Activity

N-(4-ethoxyphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical specifications:

PropertyValue
Common Name This compound
CAS Number 946297-61-6
Molecular Formula C25_{25}H28_{28}N6_{6}O
Molecular Weight 428.5 g/mol

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit potent inhibitory effects on various kinases, particularly those involved in cancer progression such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2). For instance, a related compound demonstrated IC50_{50} values ranging from 0.3 to 24 µM against these targets, suggesting that the pyrazolo[3,4-d]pyrimidine derivatives can serve as multitarget inhibitors in cancer therapy .

Anticancer Properties

The biological activity of this compound has been evaluated in various studies focusing on its anticancer potential:

  • In Vitro Studies :
    • The compound has shown efficacy against multiple cancer cell lines, including breast (MCF-7), lung, and colorectal cancers. In one study, it was noted that compounds with similar structures effectively inhibited tumor growth and induced apoptosis in MCF-7 cells .
    • Molecular docking studies have illustrated that these compounds bind effectively to the active sites of their target proteins, enhancing their anticancer properties .
  • In Vivo Studies :
    • Animal model studies have corroborated the in vitro findings, showing significant tumor suppression when treated with pyrazolo[3,4-d]pyrimidine derivatives. For example, a derivative similar to the compound was tested and resulted in reduced tumor size and improved survival rates in treated groups .

Case Studies

Several case studies highlight the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

Case Study 1: Dual EGFR/VGFR2 Inhibition

A study identified a specific pyrazolo[3,4-d]pyrimidine derivative that acted as a dual inhibitor of EGFR and VEGFR2. This compound not only inhibited cell proliferation but also reduced migration and induced apoptosis through caspase activation pathways .

Case Study 2: Structure Activity Relationship (SAR)

Research into the SAR of pyrazolo[3,4-d]pyrimidine derivatives emphasized the importance of substituents on the aromatic rings for enhancing potency against cancer cells. Variations in side chains significantly influenced the inhibitory activity against specific kinases .

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